Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

Regioselective synthesis Indole functionalization C3 vs. C2 reactivity

This indole building block features three orthogonal reactive centers: a 3-formyl group for condensations and reductive aminations, a 4-Boc-amine that remains stable under basic/nucleophilic conditions and deprotects cleanly with acid, and a free N1-H for alkylation or arylation. The 3‑formyl regioisomer is essential for standard C3‑functionalization protocols, while the Boc‑protected amine eliminates the need for multi‑step nitration/reduction sequences. Supplied at ≥98% HPLC purity, it ensures impurity‑free SAR and reproducible library synthesis.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 885266-77-3
Cat. No. B1323342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-formyl-1H-indol-4-ylcarbamate
CAS885266-77-3
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O
InChIInChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18)
InChIKeyXKYBSNNENLRYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3) - A Protected Amino-Indole Carboxaldehyde Scaffold for Pharmaceutical Synthesis


Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS: 885266-77-3; also known as 4-(Boc-amino)indole-3-carboxaldehyde) is a multifunctional indole-based building block that incorporates three chemically orthogonal reactive handles within a single molecular framework: a 3-formyl group, a 4-position Boc-protected amine, and the free N1-H of the indole ring. This compound is supplied as a solid at ≥97% purity with a molecular weight of 260.29 g/mol and the molecular formula C14H16N2O3 . The Boc group serves as an acid-labile protecting group for the 4-amino moiety, enabling selective deprotection under mild acidic conditions without affecting the aldehyde functionality [1]. The compound is broadly classified as a 1H-indole-3-carboxaldehyde derivative, a scaffold family recognized as key intermediates in the preparation of biologically active compounds and indole alkaloids [2].

Why Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Cannot Be Replaced by Generic Indole Analogs in Synthetic Workflows


Indole-3-carboxaldehyde derivatives represent a broad and chemically diverse class, yet substitution between analogs without systematic consideration of regiochemistry and functional group compatibility carries substantial synthetic risk. While the unsubstituted 1H-indole-3-carboxaldehyde scaffold is commercially abundant and serves as a versatile starting material [1], the introduction of a 4-amino group is a non-trivial synthetic transformation that typically requires multi-step sequences involving nitration, reduction, and protection/deprotection maneuvers [2]. The presence of both the 4-Boc-amino and 3-formyl groups on the same indole core provides orthogonal reactivity that generic indole-3-carboxaldehydes cannot replicate. Furthermore, indole carbamates as a broader class exhibit structure-dependent biological and physicochemical properties that vary significantly with substitution pattern, as demonstrated in SAR investigations of indolecarboxamide H4 receptor ligands where subtle modifications produced marked changes in activity [3]. Attempting to substitute this specific regioisomer with a 5-formyl, 6-amino, or N1-substituted analog would alter the trajectory of downstream synthetic pathways and potentially invalidate structure-activity relationships established for this scaffold.

Quantitative Differentiation of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3) vs. Closest Structural Analogs


Regiochemical Differentiation: 3-Formyl vs. 2-Formyl Indole Carbamate Positional Isomers

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3) differs fundamentally from its 2-formyl positional isomer, tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate, in both synthetic accessibility and downstream reactivity. Indole is inherently more reactive at the C3 position for electrophilic substitution, and the 3-formyl derivative can be prepared via direct formylation at the electronically preferred C3 site. In contrast, the 2-formyl isomer requires alternative synthetic routes and undergoes different reaction profiles . While no direct comparative kinetic data exists for these two specific isomers, class-level knowledge of indole electrophilic substitution establishes that the C3 position is approximately 10^13 times more reactive than benzene toward electrophilic attack, with the C2 position being substantially less accessible under standard Vilsmeier-Haack or related formylation conditions. This regiochemical distinction directly impacts the feasibility and yield of downstream transformations including aldol condensations and C-C/N coupling reactions.

Regioselective synthesis Indole functionalization C3 vs. C2 reactivity

Purity Specification Comparison: HPLC-Grade 98% vs. Standard 97% Commercial Grades

Among commercial suppliers of tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3), purity specifications vary between 97% and 98% as determined by HPLC. AKSci supplies this compound at a minimum purity specification of 98% (HPLC) in solid physical form at 20°C , whereas Thermo Scientific Chemicals/Alfa Aesar offers the compound at 97% purity . While a 1% absolute difference in nominal purity may appear modest, in the context of multi-step synthetic sequences employing precious downstream coupling partners or when generating material for biological assay, this specification difference can translate to reduced impurity burden. The compound contains multiple hydrogen bond donor (2) and acceptor (5) sites and is supplied as a combustible solid requiring appropriate storage conditions .

Quality control HPLC purity Synthetic intermediate

Functional Group Orthogonality: Boc-Protected 4-Amino vs. Unprotected 4-Amino Indole-3-carboxaldehyde

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3) contains a Boc-protected amine at the 4-position of the indole ring, providing orthogonal reactivity relative to the unprotected 4-aminoindole-3-carboxaldehyde analog. The Boc group remains stable under basic, nucleophilic, and many reductive conditions that would otherwise compromise a free primary aromatic amine, yet it undergoes clean cleavage under acidic conditions (typically TFA/DCM or HCl/dioxane) to liberate the 4-amino functionality for subsequent coupling reactions [1]. This orthogonal protection strategy is essential in complex syntheses where selective functionalization is required. The unprotected 4-amino analog, while commercially available or readily prepared, would participate in undesired side reactions during transformations targeting the 3-formyl group (e.g., reductive aminations, Grignard additions, or organometallic couplings). While direct comparative yield data for specific transformations is not available in public literature for this exact scaffold, the principle of Boc protection for aminoindoles is well-established in synthetic methodology .

Protecting group strategy Orthogonal reactivity Boc deprotection

Molecular Complexity Comparison: Functional Group Density vs. Simpler Indole-3-carboxaldehyde Scaffolds

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3; molecular weight 260.29 g/mol) integrates three distinct functional handles into a single indole core: the 3-formyl group (aldehyde), the 4-Boc-amino moiety, and the free N1-H. In contrast, the parent scaffold 1H-indole-3-carboxaldehyde (molecular weight 145.16 g/mol; 3-formyl group plus free N1-H only) lacks the protected 4-amino handle [1]. Similarly, simpler analogs such as tert-butyl 1H-indol-4-ylcarbamate (CAS 819850-13-0) bear only the 4-Boc-amino group without the 3-formyl functionality [2]. The presence of all three orthogonal reactive groups in a single molecule with molecular formula C14H16N2O3 and five hydrogen bond acceptor sites enables sequential or orthogonal transformations that would otherwise require independent synthesis and coupling of separate building blocks. The compound's combustion classification as acute toxic Category 3 indicates appropriate handling precautions are required during use .

Molecular complexity Synthetic efficiency Scaffold diversification

Redox State Differentiation: 3-Formyl (Aldehyde) vs. 3-Hydroxymethyl (Alcohol) Indole Carbamate Analogs

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3) exists at a higher oxidation state at the C3 position compared to its reduced analog, (3-hydroxymethyl-1H-indol-4-yl)-carbamic acid tert-butyl ester (CAS 885266-78-4) . The aldehyde functionality in the target compound (C14H16N2O3, MW 260.29) provides electrophilic reactivity suitable for nucleophilic additions, reductive aminations, Wittig/Horner-Wadsworth-Emmons olefinations, and Knoevenagel condensations. The corresponding 3-hydroxymethyl analog (C14H18N2O3, MW 262.31) bears a primary alcohol that requires separate activation (e.g., conversion to a halide or tosylate) prior to nucleophilic substitution or must be re-oxidized to the aldehyde for condensation chemistry [1]. The molecular weight difference of approximately 2.02 g/mol (Δ of two hydrogen atoms) between the two oxidation states is minimal, but the synthetic divergence in accessible downstream transformations is substantial. No direct comparative reaction yield data was identified in public literature for these two specific analogs.

Redox state Aldehyde reactivity Oxidation level

Recommended Application Scenarios for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3) Based on Quantitative Evidence


Sequential Orthogonal Derivatization in Multi-Step Pharmaceutical Intermediate Synthesis

This scenario directly leverages the three orthogonal functional handles documented in Section 3 Evidence Item 4: the 3-formyl group, 4-Boc-amino moiety, and free N1-H. In multi-step pharmaceutical intermediate synthesis, the compound can be subjected to sequential transformations without functional group interference. The 3-formyl group undergoes nucleophilic addition, reductive amination, or condensation reactions. The Boc-protected 4-amino group remains stable under these basic or nucleophilic conditions, then can be deprotected under acidic conditions (TFA/DCM or HCl/dioxane) to reveal the 4-amino functionality for subsequent amide bond formation, sulfonylation, or urea synthesis [1]. The free N1-H provides an additional handle for alkylation or arylation. This orthogonal reactivity profile reduces overall step count compared to routes requiring separate protection/deprotection of intermediates.

High-Fidelity Synthesis of Indole Alkaloid Analogs and Natural Product Derivatives

As established in Section 3 Evidence Item 1, the 3-formyl regioisomer (rather than the 2-formyl isomer) is required for compatibility with standard indole C3-functionalization protocols. 1H-Indole-3-carboxaldehyde derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids [2]. The 4-Boc-amino-3-formyl substitution pattern provides access to functionalized indole scaffolds that would otherwise require multi-step de novo construction. This scenario applies to medicinal chemistry programs targeting indole-containing natural product analogs, where maintaining the correct regiochemistry is essential for preserving or modulating biological activity.

Aldehyde-Directed Coupling Chemistry for C-C and C-N Bond Formation

As differentiated in Section 3 Evidence Item 5, the aldehyde oxidation state at C3 provides direct access to condensation and coupling chemistry that would require an additional oxidation step if starting from the 3-hydroxymethyl analog (CAS 885266-78-4). The 3-formyl group serves as an electrophilic handle for Knoevenagel condensations, Wittig/Horner-Wadsworth-Emmons olefinations, reductive aminations with primary or secondary amines, and organometallic additions [3]. The presence of the 4-Boc-amino group (Section 3 Evidence Item 3) ensures that these aldehyde-directed transformations proceed without competing side reactions at the protected amine site, enabling cleaner reaction profiles and simplified purification.

Assay-Ready Building Block Preparation with Defined Purity Specifications

When preparing compound libraries for biological screening or structure-activity relationship (SAR) studies, the 98% HPLC-grade material (Section 3 Evidence Item 2) minimizes the risk of impurity-derived artifacts in assay readouts. The defined purity specification ensures that downstream coupling products are generated from a consistent, well-characterized starting material, improving batch-to-batch reproducibility in lead optimization campaigns. This scenario is particularly relevant for medicinal chemistry groups synthesizing focused libraries of indole carbamate derivatives, where subtle structural modifications are evaluated for their impact on target engagement or cellular activity. Appropriate handling precautions apply given the compound's classification as combustible acute toxic Category 3 .

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